Methyl 3-hydroxyquinoline-2-carboxylate
Overview
Description
Methyl 3-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking Studies and Hepatitis B Virus Inhibition : Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a related compound, has been studied for its potential as a Hepatitis B Virus replication inhibitor. This compound was synthesized and characterized through various analytical techniques, including NMR, LC/MS, and X-ray diffraction. Molecular docking simulations suggested its efficacy as an inhibitor, which was confirmed by experimental in vitro studies (Kovalenko et al., 2020).
Synthesis Routes for 3-hydroxyquinoline-2-carboxylic Acid : A paper by Riego et al. discussed a new and convenient route for synthesizing 3-hydroxyquinoline-2-carboxylic acid, which is a key precursor in the synthesis of Methyl 3-hydroxyquinoline-2-carboxylate. This method involved a four-step procedure starting from 3-hydroxyquinoline (Riego et al., 2005).
Synthesis of 3-Substituted 4-Hydroxyquinolin-2(1H)-ones : A study by Detsi et al. described a new route to synthesize 3-substituted 4-hydroxyquinolin-2(1H)-ones, compounds with significant biological importance. This process involved the C-acylation of active methylene compounds (Detsi et al., 1996).
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation : A study demonstrated the use of carboxylic acid derivatives in palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds. This research contributes to the broader understanding of the chemical transformations relevant to this compound (Shabashov & Daugulis, 2010).
Spectroelectrochemistry of Bioactive Hydroxyquinolines : The oxidation mechanism of selected hydroxyquinoline carboxylic acids was studied, contributing to a deeper understanding of the electrochemical and spectroelectrochemical behavior of hydroxyquinolines, a class of compounds closely related to this compound (Sokolová et al., 2015).
Synthesis of Isoquinoline-3-carboxylate : A study by Liao et al. outlined a new method for synthesizing isoquinoline-3-carboxylate, which is structurally similar to this compound. This research adds to the understanding of synthesis techniques for related compounds (Liao, Guan, & Liu, 2008).
Properties
IUPAC Name |
methyl 3-hydroxyquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-9(13)6-7-4-2-3-5-8(7)12-10/h2-6,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWVRYCGVIPOFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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